molecular formula C24H18N2O B13834507 (S,R)-BisPh-Quinox

(S,R)-BisPh-Quinox

Cat. No.: B13834507
M. Wt: 350.4 g/mol
InChI Key: RLOADAOBQOTJID-UHFFFAOYSA-N
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Description

(4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a chiral compound that features a quinoline moiety fused with a dihydrooxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline derivatives with diphenyl-substituted oxazolines under acidic or basic conditions to facilitate the cyclization process . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can improve efficiency and scalability. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline moiety to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction and conditions employed .

Scientific Research Applications

(4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The quinoline moiety is known to interact with DNA and proteins, potentially disrupting cellular functions and leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both quinoline and dihydrooxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H18N2O

Molecular Weight

350.4 g/mol

IUPAC Name

4,5-diphenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C24H18N2O/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)27-24(26-22)21-16-15-17-9-7-8-14-20(17)25-21/h1-16,22-23H

InChI Key

RLOADAOBQOTJID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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